molecular formula C22H28N4O4S2 B12150370 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12150370
M. Wt: 476.6 g/mol
InChI Key: YFVWDGRVAPCHHP-VKAVYKQESA-N
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Description

2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the thiazolidin-5-ylidene and hydroxyethoxyethylamino groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The choice of solvents, catalysts, and reaction conditions would be tailored to ensure the sustainability and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that compounds similar to 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one exhibit significant anti-tumor properties. For example, derivatives of pyrido[1,2-a]pyrimidines have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research has demonstrated that this compound possesses antimicrobial properties against a range of bacteria and fungi. The thiazolidine moiety is particularly relevant as thiazolidine derivatives have been reported to show potent antibacterial activity against strains like Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds often fall within clinically relevant ranges, suggesting potential for therapeutic use.

Case Studies

Case Study 1: Antitumor Efficacy
In a study published in a peer-reviewed journal, researchers synthesized a series of pyrido[1,2-a]pyrimidine derivatives and tested their efficacy against various cancer cell lines. The results indicated that certain modifications to the thiazolidine ring enhanced cytotoxicity significantly compared to standard chemotherapeutic agents .

Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related compounds. The study utilized agar diffusion methods to assess the efficacy against clinical isolates. Compounds derived from thiazolidine frameworks exhibited notable activity with MIC values comparable to conventional antibiotics .

Data Table: Summary of Biological Activities

Activity Type Tested Organisms MIC (µg/mL) Reference
AntitumorVarious cancer cell linesVaries by compound
AntimicrobialE. coli, S. aureus256

Mechanism of Action

The mechanism of action of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and require detailed studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-{[2-(2-Hydroxyethoxy)ethyl]amino}ethanol: Shares the hydroxyethoxyethylamino group but lacks the pyrido[1,2-a]pyrimidin-4-one core.

    2-2-(2-Aminoethoxy)ethoxy ethanol: Similar in structure but with different functional groups and applications.

    2-(2-(2-Methoxyethoxy)ethoxy) ethanamine: Contains a similar ethoxyethanol backbone but with a methoxy group instead of a hydroxy group.

Uniqueness

The uniqueness of 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 2-{[2-(2-hydroxyethoxy)ethyl]amino}-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of organic compounds with potential biological activities. Its complex structure incorporates various functional groups that may interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Characteristics

PropertyValue
Molecular Formula C20H24N4O4S2
Molecular Weight 448.6 g/mol
IUPAC Name (5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
InChI Key RHOLUAHZVHGLQC-PTNGSMBKSA-N

The compound features a pyrido[1,2-a]pyrimidin core, which is known for its biological activity, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets such as enzymes and receptors. The presence of thiazolidin and pyrimidine derivatives suggests potential mechanisms involving:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways.
  • Receptor Binding : It could act as a ligand for various receptors, modulating their activity and influencing physiological responses.

Potential Therapeutic Applications

Research indicates that compounds with similar structures exhibit a range of biological activities:

  • Anticancer Properties : Some studies suggest that thiazolidine derivatives can induce apoptosis in cancer cells.
  • Antimicrobial Activity : The presence of sulfur and nitrogen heteroatoms may enhance antimicrobial properties.
  • Anti-inflammatory Effects : Compounds with similar frameworks have been noted for their ability to reduce inflammation markers.

In Vitro Studies

A study conducted on related thiazolidine compounds demonstrated significant inhibition of cancer cell proliferation in various cell lines, including breast and prostate cancer. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

In Vivo Studies

Research involving animal models has shown that similar compounds can reduce tumor growth when administered at specific dosages. These studies often highlight the importance of dosage and timing in achieving therapeutic effects without significant toxicity.

Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anticancer Induction of apoptosis,
Antimicrobial Inhibition of bacterial growth ,
Anti-inflammatory Reduction in inflammatory cytokines ,

Future Directions

Further research is required to fully elucidate the biological mechanisms at play. Potential studies could include:

  • Structure-Activity Relationship (SAR) : Investigating how modifications to the compound's structure affect its biological activity.
  • Clinical Trials : Assessing safety and efficacy in human subjects.
  • Mechanistic Studies : Detailed exploration of the pathways influenced by the compound, using advanced molecular biology techniques.

Properties

Molecular Formula

C22H28N4O4S2

Molecular Weight

476.6 g/mol

IUPAC Name

(5Z)-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-pentyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H28N4O4S2/c1-3-4-5-9-26-21(29)17(32-22(26)31)14-16-18(23-8-12-30-13-11-27)24-19-15(2)7-6-10-25(19)20(16)28/h6-7,10,14,23,27H,3-5,8-9,11-13H2,1-2H3/b17-14-

InChI Key

YFVWDGRVAPCHHP-VKAVYKQESA-N

Isomeric SMILES

CCCCCN1C(=O)/C(=C/C2=C(N=C3C(=CC=CN3C2=O)C)NCCOCCO)/SC1=S

Canonical SMILES

CCCCCN1C(=O)C(=CC2=C(N=C3C(=CC=CN3C2=O)C)NCCOCCO)SC1=S

Origin of Product

United States

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